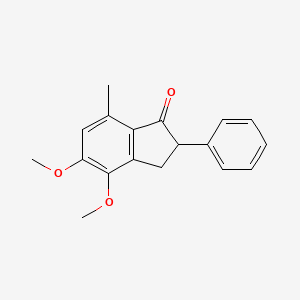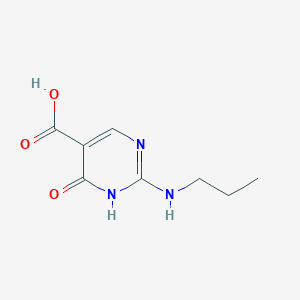![molecular formula C7H11N3O4S B14406906 Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 88347-79-9](/img/structure/B14406906.png)
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C7H11N3O4S It is a derivative of propanoic acid and contains functional groups such as an azido group, a methoxy group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the esterification of 3-mercaptopropanoic acid with methanol to form methyl 3-mercaptopropanoate. This intermediate is then reacted with 2-bromo-2-methoxyacetate to introduce the methoxy and oxoethyl groups. Finally, the azido group is introduced through a nucleophilic substitution reaction using sodium azide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The sulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules. These functional groups enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 3-methoxycarbonylmethylthio propionate
- Dimethyl 3-thiaadipate
Uniqueness
Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that lack the azido functionality.
Properties
CAS No. |
88347-79-9 |
|---|---|
Molecular Formula |
C7H11N3O4S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
methyl 2-azido-3-(2-methoxy-2-oxoethyl)sulfanylpropanoate |
InChI |
InChI=1S/C7H11N3O4S/c1-13-6(11)4-15-3-5(9-10-8)7(12)14-2/h5H,3-4H2,1-2H3 |
InChI Key |
BWQWRUBHNRYZQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


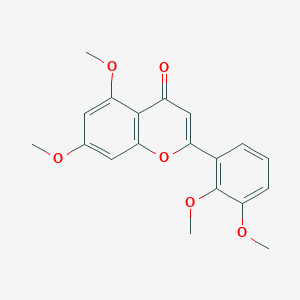
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
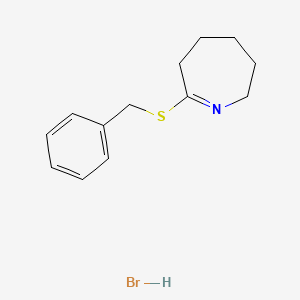
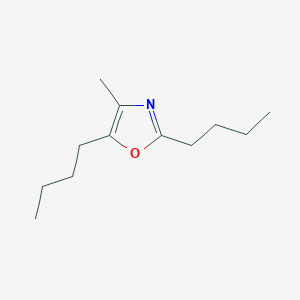
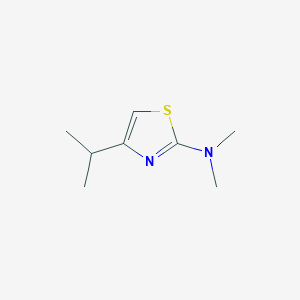
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)

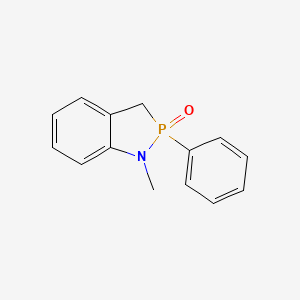

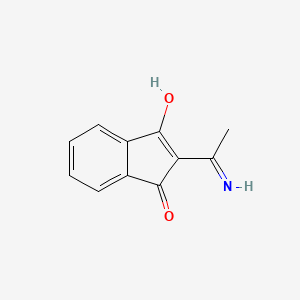
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
